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Introduction

Dimethyl telluride (DMTe), with the chemical formula (CHs)2Te, is an organometalluride
compound utilized as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for
the synthesis and doping of tellurium-containing compound semiconductors. Tellurium, a group
VI element, serves as an effective n-type dopant in 11I-V compound semiconductors such as
Gallium Arsenide (GaAs) and Indium Gallium Arsenide (InGaAs). When incorporated into the
crystal lattice of these materials, tellurium atoms substitute for the group V element (e.g.,
Arsenic), donating a free electron to the conduction band and thereby increasing the n-type
carrier concentration. This controlled introduction of impurities, or doping, is a fundamental
process in the fabrication of semiconductor devices, enabling the precise tailoring of their
electrical properties.

While detailed experimental data for dimethyl telluride as a dopant source is not widely
available in public literature, extensive research has been conducted on the closely related
precursor, diethyl telluride (DETe). The data and protocols presented herein are largely based
on studies involving DETe, providing a strong foundational framework for the application of
DMTe in semiconductor doping. The principles of MOCVD and the behavior of tellurium as an
n-type dopant are directly translatable.

Applications of Dimethyl Telluride in n-Type Doping
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The primary application of dimethyl telluride in semiconductor manufacturing is as a volatile
and efficient source of tellurium for n-type doping during the epitaxial growth of thin films via
MOCVD. The ability to achieve high carrier concentrations with low memory effect and a low
diffusion coefficient makes tellurium an excellent choice for producing highly conductive n-type
layers.[1]

Key application areas include:

e |lI-V Compound Semiconductors: DMTe is used for n-type doping of binary, ternary, and
guaternary IlI-V materials, including:

o Gallium Arsenide (GaAs): Creating n-type GaAs layers for various electronic and
optoelectronic devices.

o Indium Gallium Arsenide (InGaAs): Doping InGaAs for applications in high-electron-
mobility transistors (HEMTs) and photodetectors.

o Indium Phosphide (InP): Tellurium is an effective n-type dopant for InP-based devices.

e [I-VI Compound Semiconductors: While primarily used in Ill-V materials, tellurium precursors
can also be employed in the doping of 1I-VI semiconductors, though this is less common for
creating n-type conductivity.

The use of tellurium as a dopant offers advantages over other common n-type dopants like
silicon, particularly in achieving higher carrier concentrations before saturation.

Data Presentation: Electrical Properties of
Tellurium-Doped Semiconductors

The following tables summarize quantitative data from MOCVD growth of 11l-V semiconductors
using a tellurium precursor. This data, obtained from studies using diethyl telluride (DETe), is
representative of the results that can be expected when using an organotellurium source for n-

type doping.

Table 1: Electrical Properties of Te-doped Ino.s3Gao.a7As grown on InP Substrate[2]
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Table 2: Electrical Properties of Te-doped GaAs
Carrier
Growth . -
Precursor Concentration Mobility (cm?3/V-s)
Temperature (°C)
(cm™)

DETe 550 1x1018-5x1018 2000 - 3000
DETe 600 5x 1017 -2 x 1018 3000 - 4000

Note: Specific quantitative data for DMTe doping of GaAs is limited in publicly available

literature. The data presented is a general representation based on typical results for tellurium

doping.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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